REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]2[CH:9]=[CH:8][S:7](=[O:11])(=[O:10])[C:6]=2[CH:12]=1.[ClH:13].N([O-])=O.[Na+].[OH:18][S:19]([O-:21])=O.[Na+]>O.[O-]S([O-])(=O)=O.[Cu+2]>[O:10]=[S:7]1(=[O:11])[CH:8]=[CH:9][C:5]2[CH:4]=[CH:3][C:2]([S:19]([Cl:13])(=[O:21])=[O:18])=[CH:12][C:6]1=2 |f:2.3,4.5,7.8|
|
Name
|
|
Quantity
|
253 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=CC2=C(S(C=C2)(=O)=O)C1
|
Name
|
|
Quantity
|
1.53 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
754 μL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.39 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at 0° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash column chromatography through 20 g of silica gel
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O=S1(C2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 171 mg | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |